

An In-depth Technical Guide to 3-Tert-butylthio-2-carboxypyridine

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Compound of Interest

Compound Name: 3-Tert-butylthio-2-carboxypyridine

Cat. No.: B014650

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This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of **3-Tert-butylthio-2-carboxypyridine**, also known as 3-tert-Butylthiopicolinic Acid. This document is intended for researchers, scientists, and professionals in the fields of drug development and chemical synthesis.

General Information

3-Tert-butylthio-2-carboxypyridine is a substituted derivative of picolinic acid. The introduction of a tert-butylthio group at the 3-position of the pyridine ring is expected to significantly influence its chemical and biological properties compared to the parent compound.

Identifier	Value
IUPAC Name	3-(tert-butylthio)pyridine-2-carboxylic acid
Synonyms	3-tert-Butylthiopicolinic Acid, 3-[(1,1-Dimethylethyl)thio]-2-pyridinecarboxylic Acid
CAS Number	178811-41-1[1]
Molecular Formula	C ₁₀ H ₁₃ NO ₂ S[1]
Molecular Weight	211.28 g/mol [1]

Chemical and Physical Properties

Detailed experimental data for the physical properties of **3-Tert-butylthio-2-carboxypyridine** are not readily available in the public domain. However, properties can be estimated based on the parent compound, picolinic acid, and related substituted analogs.

Property	Picolinic Acid (for comparison)	3-(tert-Butyl)picolinic acid (for comparison)	3-Tert-butylthio-2-carboxypyridine (Predicted)
Melting Point	136-138 °C[2]	Data not available	Likely a solid at room temperature with a melting point influenced by the bulky tert-butylthio group.
Boiling Point	Data not available	Data not available	Expected to be significantly higher than picolinic acid due to increased molecular weight.
Solubility	Soluble in water[2], ethanol.[3]	Data not available	The bulky, nonpolar tert-butylthio group is expected to decrease solubility in polar solvents like water and increase solubility in nonpolar organic solvents.
pKa	5.32 (in water at 25°C) [3]	Data not available	The electron-donating nature of the thioether group may slightly increase the pKa compared to picolinic acid.

Spectroscopic Data (Predicted)

Experimental spectroscopic data for **3-Tert-butylthio-2-carboxypyridine** is not currently published. The following are predicted spectroscopic characteristics based on the analysis of related compounds.

¹H NMR Spectroscopy

Protons	Predicted Chemical Shift (δ, ppm)	Multiplicity	Notes
Carboxylic Acid (-COOH)	10.0 - 13.0	broad singlet	Highly deshielded proton, characteristic of carboxylic acids.[4]
Pyridine H-6	8.4 - 8.6	doublet	Downfield due to proximity to the nitrogen atom.
Pyridine H-4	7.8 - 8.0	doublet	
Pyridine H-5	7.3 - 7.5	triplet	
tert-Butyl (-C(CH ₃) ₃)	1.3 - 1.5	singlet	Characteristic singlet for the nine equivalent protons.

¹³C NMR Spectroscopy

Carbon	Predicted Chemical Shift (δ , ppm)	Notes
Carboxylic Acid (C=O)	165 - 175	
Pyridine C-2	150 - 155	Attached to the carboxylic acid.
Pyridine C-6	148 - 152	
Pyridine C-4	136 - 140	
Pyridine C-3	130 - 135	Attached to the sulfur atom.
Pyridine C-5	120 - 125	
tert-Butyl (quaternary C)	45 - 55	
tert-Butyl (CH ₃)	30 - 35	

Infrared (IR) Spectroscopy

Functional Group	Predicted Absorption Range (cm ⁻¹)	Intensity
O-H stretch (Carboxylic Acid)	2500 - 3300	Broad
C-H stretch (Aromatic)	3000 - 3100	Medium
C-H stretch (Aliphatic)	2850 - 2970	Medium-Strong
C=O stretch (Carboxylic Acid)	1700 - 1725	Strong
C=C and C=N stretch (Pyridine)	1400 - 1600	Medium-Strong
C-S stretch	600 - 800	Weak-Medium

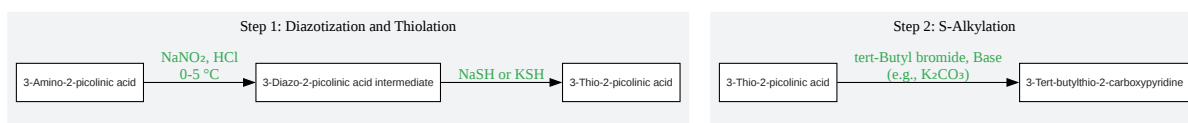
Mass Spectrometry

The electron ionization (EI) mass spectrum is expected to show a molecular ion peak (M⁺) at m/z 211. Key fragmentation patterns would likely involve the loss of the tert-butyl group ([M-57]⁺), loss of the carboxylic acid group ([M-45]⁺), and cleavage of the C-S bond.

Synthesis

A specific, validated experimental protocol for the synthesis of **3-Tert-butylthio-2-carboxypyridine** is not readily available. However, a plausible synthetic route can be proposed based on established methods for the modification of pyridine rings. A potential two-step synthesis starting from 3-amino-2-picolinic acid is outlined below.

Proposed Synthetic Pathway



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Caption: Proposed two-step synthesis of **3-Tert-butylthio-2-carboxypyridine**.

Detailed Experimental Protocol (Proposed)

Step 1: Synthesis of 3-mercapto-2-picolinic acid

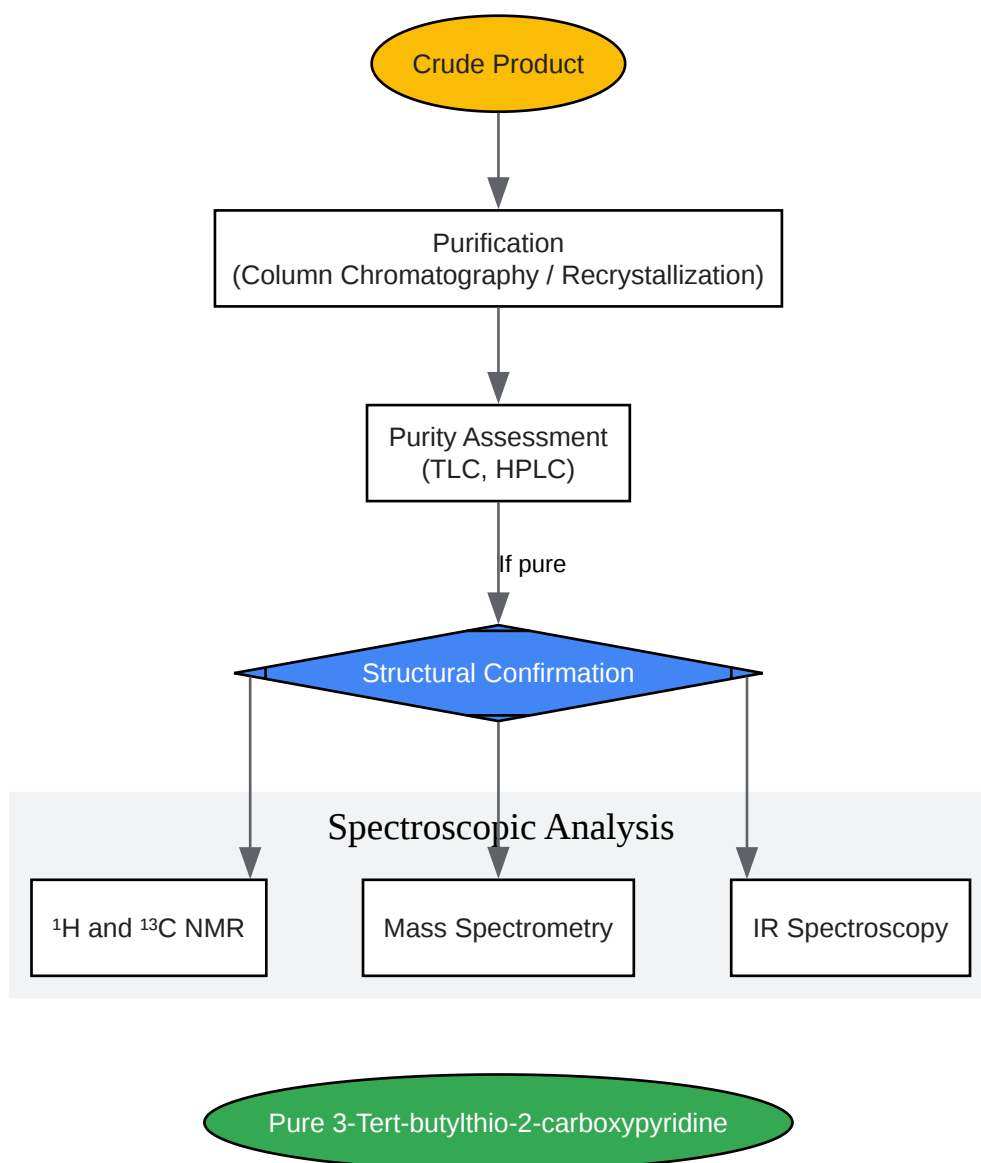
- Dissolve 3-amino-2-picolinic acid in aqueous hydrochloric acid at $0-5^\circ\text{C}$.
- Add a solution of sodium nitrite in water dropwise while maintaining the temperature below 5°C .
- Stir the resulting diazonium salt solution for 30 minutes at $0-5^\circ\text{C}$.
- In a separate flask, prepare a solution of sodium hydrosulfide or potassium hydrosulfide in water.
- Slowly add the diazonium salt solution to the hydrosulfide solution. Vigorous nitrogen evolution will be observed.

- After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours.
- Acidify the reaction mixture with a mineral acid to precipitate the crude 3-mercapto-2-picolinic acid.
- Collect the precipitate by filtration, wash with cold water, and dry under vacuum.

Step 2: Synthesis of **3-Tert-butylthio-2-carboxypyridine**

- Suspend the crude 3-mercapto-2-picolinic acid in a suitable solvent such as acetone or DMF.
- Add a base, for example, potassium carbonate, to the suspension.
- Add tert-butyl bromide to the reaction mixture.
- Heat the mixture to a moderate temperature (e.g., 50-60 °C) and stir for several hours until the reaction is complete (monitored by TLC).
- Cool the reaction mixture and filter off the inorganic salts.
- Remove the solvent from the filtrate under reduced pressure.
- Purify the resulting crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system.

Characterization Workflow



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Caption: Workflow for the purification and characterization of the final product.

Reactivity

The reactivity of **3-Tert-butylthio-2-carboxypyridine** is dictated by the interplay of the carboxylic acid, the pyridine ring, and the tert-butylthio substituent.

- **Carboxylic Acid Group:** This group can undergo typical reactions such as esterification, amide formation, and reduction to the corresponding alcohol.

- **Pyridine Ring:** The pyridine nitrogen is basic and can be protonated or alkylated. The ring can also participate in electrophilic aromatic substitution reactions, although the positions of substitution will be directed by the existing substituents.
- **Tert-butylthio Group:** The sulfur atom is nucleophilic and can be oxidized to the corresponding sulfoxide and sulfone. The tert-butyl group is sterically hindering and may influence the accessibility of adjacent positions on the pyridine ring.

Biological Activity (Projected)

While no specific biological activity has been reported for **3-Tert-butylthio-2-carboxypyridine**, derivatives of picolinic acid are known to possess a wide range of biological activities.[5] Thio-substituted pyridine derivatives have also shown diverse pharmacological properties, including antimicrobial and anticonvulsant activities.[6] The combination of the picolinic acid scaffold with a lipophilic tert-butylthio group may lead to compounds with interesting and potentially novel biological profiles. Further research is required to explore the therapeutic potential of this compound.

Safety and Handling

Based on the available safety data for related compounds, **3-Tert-butylthio-2-carboxypyridine** should be handled with care.

- **Hazards:** It is predicted to be harmful if swallowed and to cause serious eye damage.[7] It may also be harmful to aquatic life.[7]
- **Precautions:**
 - Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[2]
 - Work in a well-ventilated area or a fume hood.
 - Avoid inhalation of dust and contact with skin and eyes.[7]
 - Wash hands thoroughly after handling.[7]
- **First Aid:**

- Eyes: Immediately flush with plenty of water for at least 15 minutes and seek medical attention.[7]
- Skin: Wash off with soap and plenty of water.
- Ingestion: If swallowed, rinse mouth with water and seek medical advice.[7]
- Inhalation: Move to fresh air. If breathing is difficult, give oxygen.

This guide provides a summary of the known and predicted properties of **3-Tert-butylthio-2-carboxypyridine**. The lack of extensive experimental data highlights the need for further research to fully characterize this compound and explore its potential applications.

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